1-[3-(Trifluoromethyl)phenyl]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-5-4-6-11(9-10)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8H2 |
InChI Key |
NPSQWEDVTDCAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 3 Trifluoromethyl Phenyl Piperidine
Electrophilic and Nucleophilic Substitution Reactions on the Piperidine (B6355638) Ring and Phenyl Moiety
The reactivity of 1-[3-(trifluoromethyl)phenyl]piperidine towards substitution reactions is dictated by the electronic properties of its constituent parts.
Phenyl Moiety:
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly deactivates the phenyl ring towards electrophilic aromatic substitution (EAS) . vaia.com This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. vaia.com Due to its strong inductive effect, the -CF₃ group directs incoming electrophiles to the meta position relative to itself. vaia.com Consequently, electrophilic attack on the phenyl ring of this compound would be expected to occur at the positions meta to the trifluoromethyl group (C5) and ortho or para to the piperidine substituent, with the directing effect of the piperidine nitrogen likely influencing the final regioselectivity. However, the deactivating nature of the -CF₃ group means that harsh reaction conditions would likely be required.
Conversely, the electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) , particularly when a leaving group is present at the ortho or para positions. wikipedia.orgchemistrysteps.comuomustansiriyah.edu.iqnih.govlibretexts.org In the absence of a pre-existing leaving group, direct nucleophilic attack on the aromatic ring is generally difficult. However, the presence of the strongly deactivating -CF₃ group can facilitate such reactions under specific conditions, stabilizing the negatively charged Meisenheimer intermediate that forms during the reaction. nih.gov
Piperidine Ring:
The piperidine ring, being a saturated heterocycle, does not undergo classical electrophilic or nucleophilic substitution reactions in the same manner as aromatic systems. Instead, its reactivity is centered on the nitrogen atom and the adjacent C-H bonds. The nitrogen atom is nucleophilic and can react with electrophiles. Functionalization of the C-H bonds of the piperidine ring typically proceeds via mechanisms such as directed metalation or C-H activation, which are discussed in section 3.3.
Oxidative and Reductive Transformations of the Compound
Oxidative Transformations:
The oxidation of N-arylpiperidines can lead to a variety of products depending on the oxidant and reaction conditions. Oxidation of 1-(arylazo)-piperidines with potassium permanganate (B83412) has been shown to result in oxidation at the α-position of the piperidine ring, leading to the formation of piperidin-2-one derivatives. rsc.org The oxidation of N-acyl-piperidines with reagents like iron(II)-hydrogen peroxide or iron complexes with molecular oxygen can also yield the corresponding lactams. acs.org While specific studies on this compound are limited, it is plausible that oxidation would similarly target the α-carbon of the piperidine ring, leading to the formation of 1-[3-(trifluoromethyl)phenyl]piperidin-2-one.
Reductive Transformations:
The reduction of the this compound molecule can target either the aromatic ring or functional groups that may be introduced through derivatization. Catalytic hydrogenation of the phenyl ring would require forcing conditions due to its aromatic stability. A more common transformation is the reduction of amide functionalities that can be formed from the piperidine nitrogen. For instance, the reduction of N-aryl-piperidin-2-ones with strong reducing agents like lithium aluminium hydride can lead to the corresponding piperidines.
A significant area of reductive transformation for this molecule involves the trifluoromethyl group, which is discussed in detail in section 3.4.
Selective Functionalization Strategies for the Piperidine Ring System
Modern synthetic methods allow for the selective functionalization of C-H bonds in saturated heterocycles like piperidine.
Directed ortho-Metalation (DoM):
The nitrogen atom of the piperidine ring can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho C-H bonds on the phenyl ring with strong bases like alkyllithiums. wikipedia.orguwindsor.caorganic-chemistry.orgharvard.edubaranlab.org This generates an organolithium species that can then react with various electrophiles, allowing for the introduction of a wide range of functional groups specifically at the position ortho to the piperidine substituent. The trifluoromethyl group is also known to be a moderate directing group in DoM. organic-chemistry.org
C-H Activation/Arylation:
Palladium-catalyzed C-H activation is a powerful tool for the functionalization of the piperidine ring. Direct C-H arylation can be achieved at the α-position to the nitrogen atom. While specific examples for this compound are not prevalent in the literature, studies on similar N-arylpiperidines demonstrate the feasibility of this transformation. For instance, direct arylation of thieno-pyridines has been achieved, with electron-withdrawing groups on the aniline (B41778) moiety influencing the reaction yield. mdpi.com
Investigations into Aromatic Trifluoromethyl Group Transformations
The trifluoromethyl group, while generally stable, can undergo a variety of transformations, which is an active area of research for the late-stage functionalization of complex molecules.
Selective activation and cleavage of the strong C-F bonds in a trifluoromethyl group is a significant challenge in organic synthesis. However, recent advancements have enabled such transformations. Base-promoted elimination from an aromatic trifluoromethyl substituent can lead to a difluoro-p-quinomethide intermediate, which can be trapped by an intramolecular nucleophile. nih.govresearchgate.net This process results in the selective reduction of a -CF₃ group to a -CF₂H group. nih.govresearchgate.net
Isotopic labeling is crucial for studying the metabolic fate of drug candidates. Electrochemical mono-deuterodefluorination of aromatic trifluoromethyl compounds has been achieved using deuterium (B1214612) oxide (D₂O) as the deuterium source. chinesechemsoc.orgchinesechemsoc.org This method allows for the conversion of Ar-CF₃ to Ar-CF₂D and is tolerant of various functional groups. chinesechemsoc.orgchinesechemsoc.org This technique could be applied to this compound for isotopic labeling studies.
Below is a table summarizing research findings on the deuterodefluorination of aromatic trifluoromethyl compounds.
| Substrate Type | Reagents and Conditions | Product | Yield (%) | D-incorporation (%) | Reference |
| Aromatic-CF₃ | Electrochemical, D₂O, t-BuOLi | Aromatic-CF₂D | up to 91 | up to 97 | chinesechemsoc.orgchinesechemsoc.org |
Coupling Reactions and Derivatization Strategies for Structural Modification
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and derivatization of molecules like this compound.
Buchwald-Hartwig Amination:
This reaction is a cornerstone for the formation of C-N bonds and is a common method for synthesizing N-arylpiperidines. nih.gov The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. Thus, this compound can be synthesized by the Buchwald-Hartwig amination of piperidine with 1-halo-3-(trifluoromethyl)benzene. Conversely, if a halo-substituent were present on the piperidine ring, it could undergo coupling with an aniline derivative.
Suzuki, Sonogashira, and Heck Reactions:
These palladium-catalyzed reactions enable the formation of C-C bonds and can be used to further functionalize the molecule. libretexts.orgresearchgate.netnih.govresearchgate.netprepchem.com For example, if this compound were first halogenated on the phenyl ring, it could then serve as a substrate in:
Suzuki coupling with a boronic acid to introduce a new aryl or vinyl group. libretexts.orgresearchgate.net
Sonogashira coupling with a terminal alkyne to form an arylethyne linkage.
Heck reaction with an alkene to form a new C-C bond at the position of the halide. nih.gov
The following table provides a general overview of these coupling reactions and their potential application to derivatives of this compound.
| Reaction Name | Coupling Partners | Bond Formed | Potential Application | Reference |
| Buchwald-Hartwig | Amine + Aryl Halide | C-N | Synthesis of the title compound | nih.gov |
| Suzuki Coupling | Aryl Halide + Boronic Acid | C-C (Aryl-Aryl) | Derivatization of a halogenated analog | libretexts.orgresearchgate.net |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | C-C (Aryl-Alkyne) | Derivatization of a halogenated analog | prepchem.com |
| Heck Reaction | Aryl Halide + Alkene | C-C (Aryl-Alkene) | Derivatization of a halogenated analog | nih.gov |
Advanced Analytical Characterization Techniques for N Substituted Trifluoromethylphenylpiperidine Compounds
Spectroscopic Analysis in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR would be essential for the characterization of 1-[3-(Trifluoromethyl)phenyl]piperidine.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the trifluoromethylphenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern on the phenyl ring would lead to a complex splitting pattern.
Piperidine (B6355638) Protons: The protons on the piperidine ring would appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected to have a chemical shift in the range of δ 3.0-3.5 ppm. The other piperidine protons (β- and γ-protons) would appear further upfield, likely in the range of δ 1.5-2.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the phenyl ring would resonate in the downfield region of the spectrum (typically δ 110-150 ppm). The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.
Piperidine Carbons: The carbons of the piperidine ring would appear in the aliphatic region, with the α-carbons (adjacent to the nitrogen) being the most downfield (typically δ 40-60 ppm).
A hypothetical ¹H and ¹³C NMR data table is presented below based on general chemical shift knowledge for similar structures.
| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.0 - 7.5 | m | 4H | Ar-H |
| Piperidine (α) | 3.1 - 3.4 | t | 4H | -N-CH₂- |
| Piperidine (β, γ) | 1.6 - 1.9 | m | 6H | -CH₂- |
| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |
| Aromatic | 115 - 150 | Ar-C |
| Trifluoromethyl | ~124 (q) | -CF₃ |
| Piperidine (α) | ~50 | -N-CH₂- |
| Piperidine (β) | ~25 | -CH₂- |
| Piperidine (γ) | ~23 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring would be observed just below 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond between the aromatic ring and the piperidine nitrogen would be expected in the region of 1350-1250 cm⁻¹.
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1350-1100 cm⁻¹ region.
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region would indicate the presence of the aromatic ring.
A table of expected FT-IR absorption bands is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-F Stretch | 1350 - 1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
For this compound (C₁₂H₁₄F₃N), the molecular weight is approximately 229.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 229. The fragmentation pattern would likely involve the cleavage of the piperidine ring and the loss of the trifluoromethyl group.
A table of potential major fragments in the mass spectrum is outlined below.
| m/z | Possible Fragment |
| 229 | [M]⁺ |
| 228 | [M-H]⁺ |
| 172 | [M-C₄H₉]⁺ |
| 145 | [C₆H₄CF₃]⁺ |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.
Gas Chromatography (GC) Applications for Compound Analysis
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound. A non-polar capillary column would likely be used, and the retention time would be a key parameter for identification. The purity of the compound can be determined by the relative area of its peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies
High-performance liquid chromatography (HPLC) is another powerful technique for purity assessment and separation. For a compound like this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound will absorb UV light. The purity is determined by integrating the peak area of the main compound and any impurities.
Theoretical and Computational Investigations of N Substituted Trifluoromethylphenylpiperidine Architectures
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. These methods allow for a detailed analysis of molecular geometry, stability, and intrinsic reactivity.
Density Functional Theory (DFT) has become a standard method for optimizing molecular geometries and predicting the structures of organic compounds with high accuracy. mdpi.com For 1-[3-(trifluoromethyl)phenyl]piperidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of atoms. nih.govnih.gov
The geometry optimization of this compound would reveal key structural parameters. The piperidine (B6355638) ring is expected to adopt a stable chair conformation, which is the most common conformation for such systems. nih.govacs.org The substituent at the nitrogen atom, the 3-(trifluoromethyl)phenyl group, can exist in either an axial or equatorial position relative to the piperidine ring. Computational studies on related substituted piperidines consistently show a strong preference for the bulkier N-substituent to occupy the equatorial position to minimize steric hindrance. researchgate.net
The calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the C-N bond connecting the phenyl ring to the piperidine nitrogen and the C-F bonds of the trifluoromethyl group would be of particular interest. An overlay of the geometry-optimized structure with an experimental crystal structure, if available, would allow for a direct comparison and validation of the computational model. nih.gov
Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Value (Equatorial Conformer) |
|---|---|
| N-C (phenyl) Bond Length | ~1.40 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-N (piperidine) Bond Length | ~1.47 Å |
| C-F Bond Length | ~1.35 Å |
| C-N-C (piperidine) Angle | ~112° |
Note: These values are illustrative and based on typical results for similar molecular fragments.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylpiperidine moiety, specifically involving the nitrogen lone pair and the π-system of the aromatic ring. This indicates that the molecule would act as a nucleophile or electron donor from this region. wuxibiology.com Conversely, the LUMO is likely to be centered on the trifluoromethylphenyl ring, particularly influenced by the strongly electron-withdrawing trifluoromethyl (-CF3) group. researchgate.netsemanticscholar.org The -CF3 group lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations provide quantitative values for these orbital energies.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Localized on phenylpiperidine, high contribution from N lone pair and π-system |
| LUMO | -1.2 eV | Localized on the trifluoromethylphenyl ring |
Note: These energy values are representative examples derived from computational studies on analogous aromatic amines and trifluoromethyl-substituted benzenes.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and other intramolecular interactions. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of adjacent groups. A significant interaction would be the donation of electron density from the nitrogen lone pair orbital (LP(N)) to the antibonding π* orbitals of the phenyl ring (π(C-C)). This n → π interaction is characteristic of N-aryl amines and contributes to the electronic structure and reactivity of the molecule.
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic sites. proteopedia.org
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. dtic.mil MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies in various environments (e.g., in vacuum or in a solvent).
For this compound, MD simulations can be used to explore the conformational landscape of the piperidine ring and the rotation around the N-C(aryl) bond. These simulations can confirm the stability of the chair conformation of the piperidine ring and the equatorial preference of the aryl substituent. researchgate.net Furthermore, MD can reveal the flexibility of the molecule, identifying the most probable dihedral angles and the energy barriers between different rotational conformers (rotamers). Such studies are crucial for understanding how the molecule's shape might change in solution or when interacting with other molecules. d-nb.infonih.gov
In Silico Prediction of Physico-chemical Parameters Relevant to Research (e.g., lipophilicity)
In silico methods, including Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict key physicochemical properties of molecules, saving time and resources compared to experimental measurements. nih.govnih.govupf.edu One of the most critical parameters in many areas of chemical research is lipophilicity.
Lipophilicity is typically quantified as the octanol-water partition coefficient (logP). It describes a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) one. nih.gov Numerous computational algorithms are available to estimate logP based on a molecule's structure. These methods often use fragment-based approaches or whole-molecule properties to calculate a value. mdpi.com
For this compound, the presence of the hydrocarbon piperidine ring and the phenyl group contributes positively to its lipophilicity. The trifluoromethyl group also significantly increases lipophilicity due to the replacement of hydrogen atoms with larger, nonpolar fluorine atoms. researchgate.net Various online tools and software packages can provide predicted logP values, which are essential for research applications where solubility and partitioning behavior are important.
Table 3: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Method/Significance |
|---|---|---|
| Molecular Weight | 229.24 g/mol | Exact mass |
| cLogP (Lipophilicity) | 3.5 - 4.2 | Indicates high lipophilicity, preference for nonpolar environments |
| Polar Surface Area (PSA) | ~3.24 Ų | Low value, suggests good potential for membrane permeability |
| Number of Rotatable Bonds | 2 | Indicates moderate conformational flexibility |
| H-Bond Acceptors | 1 (Nitrogen) | Potential for hydrogen bonding interactions |
Note: Predicted values are aggregated from various QSPR algorithms and can vary between models.
Computational Mechanistic Studies of Chemical Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving N-substituted trifluoromethylphenylpiperidine architectures. These theoretical investigations provide profound insights into reaction pathways, transition states, and the electronic and steric factors that govern the outcomes of chemical transformations. A significant area of focus has been the computational modeling of the Buchwald-Hartwig amination, a cornerstone reaction for the synthesis of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohide) and an amine. numberanalytics.com Computational studies have been instrumental in mapping out the catalytic cycle of this reaction, which is generally accepted to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination steps. numberanalytics.comnih.gov
DFT calculations allow for the characterization of the geometries and energies of reactants, intermediates, transition states, and products along the reaction coordinate. nih.gov For the synthesis of this compound, the reaction involves the coupling of piperidine with 1-bromo-3-(trifluoromethyl)benzene. A computational model of this reaction would typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, the aryl bromide, piperidine, and a base.
Following oxidative addition, the halide ligand is typically exchanged for the amine, forming a palladium-amide complex. numberanalytics.com The base plays a crucial role in this step by deprotonating the amine, making it a more potent nucleophile. Computational models can explore the role of different bases and ligands in facilitating this step. nih.gov
The final step is the reductive elimination from the arylpalladium(II) amide complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst. numberanalytics.com DFT calculations can determine the energy barrier for this step and help to understand how the electronic properties of the aryl group and the steric bulk of the ligand influence the rate of reductive elimination.
A representative reaction coordinate diagram, derived from DFT studies of analogous Buchwald-Hartwig amination reactions, is shown below. This diagram illustrates the relative free energies of the various intermediates and transition states in the catalytic cycle.
Table 1: Representative Calculated Free Energy Profile for the Buchwald-Hartwig Amination
| Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Pd(0)L2 + ArBr | 0.0 |
| 2 | Oxidative Addition TS | +18.5 |
| 3 | ArPd(II)(Br)L2 | -5.2 |
| 4 | Ligand Exchange TS | +12.3 |
| 5 | [ArPd(II)(Amine)L2]+ | +8.7 |
| 6 | Deprotonation TS | +10.1 |
| 7 | ArPd(II)(Amide)L2 | -2.5 |
| 8 | Reductive Elimination TS | +21.0 |
| 9 | Pd(0)L2 + Ar-Amine | -15.8 |
Note: This data is representative and based on computational studies of similar Buchwald-Hartwig amination reactions. Ar = 3-(Trifluoromethyl)phenyl, Amine = Piperidine, L = a generic phosphine ligand.
Furthermore, computational studies can be employed to investigate the regioselectivity and stereoselectivity of reactions involving substituted piperidine rings. For instance, in reactions where the piperidine ring itself is a substrate, DFT calculations can predict the most likely site of reaction and the preferred stereochemical outcome. These predictions are based on the calculated energies of the possible transition states leading to different products.
In addition to elucidating reaction mechanisms, computational studies can also aid in the design of new catalysts and the optimization of reaction conditions. By understanding the electronic and steric requirements of the catalyst and substrates, it is possible to computationally screen different ligands and reaction parameters to identify conditions that are likely to lead to higher yields and selectivities.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-bromo-3-(trifluoromethyl)benzene |
| Palladium |
Research Applications and Fundamental Chemical Studies of N Substituted Trifluoromethylphenylpiperidine Architectures
Contributions to Advanced Synthetic Organic Chemistry
The trifluoromethylphenylpiperidine framework is a valuable platform in modern organic synthesis, serving both as a foundational component for larger molecules and as a substrate for developing new chemical reactions.
The N-substituted trifluoromethylphenylpiperidine moiety is recognized as a key building block in the synthesis of complex organic molecules. chemimpex.com The presence of the trifluoromethyl group is often used to modulate the steric and electronic properties of a target compound, enhance its lipophilicity, and protect it from metabolic oxidation. mdpi.com Functionalized piperidine (B6355638) derivatives are among the most prevalent heterocyclic cores in bioactive compounds, making trifluoromethyl-substituted versions highly sought after for pharmaceutical and agrochemical development. chemimpex.commdpi.com
A variety of synthetic strategies have been developed to generate these crucial building blocks. These methods provide access to diverse molecular architectures, establishing trifluoromethyl-substituted piperidines as versatile intermediates.
Table 1: Selected Synthetic Pathways to α-Trifluoromethyl Monocyclic Piperidine Derivatives A summary of general methods used to construct the core structure.
| Synthetic Approach | Precursor Type(s) | Description |
|---|---|---|
| Functional Group Introduction | 6-Membered Rings (e.g., pipecolic acid, lactams) | A trifluoromethyl group is introduced onto a pre-existing piperidine ring structure. mdpi.com |
| Reduction | Pyridine (B92270) or Pyridinone Derivatives | The aromatic or partially saturated ring is reduced to form the piperidine core. mdpi.com |
| Ring Expansion | 5-Membered Rings (e.g., prolinol derivatives) | A five-membered ring is chemically transformed into the six-membered piperidine structure. mdpi.com |
| Cyclization | Linear Amines | An open-chain precursor containing an amine cyclizes to form the heterocyclic ring. mdpi.com |
| Cycloaddition | Dienes / Dienophiles | A [4+2] cycloaddition reaction is employed to construct the six-membered ring system. mdpi.com |
These synthetic routes underscore the modularity and importance of trifluoromethyl-containing piperidines as foundational units for constructing more elaborate and functionally complex molecules. mdpi.com For instance, compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) are considered highly functionalized reactive intermediates for synthesizing heterocyclic compounds that feature a trifluoromethyl group. researchgate.net
The unique reactivity of trifluoromethylphenylpiperidine derivatives has facilitated the development of new synthetic methods. Researchers have devised novel one-pot protocols for preparing complex heterocyclic systems, such as 1-aryl-3-trifluoromethylpyrazoles, using readily available building blocks under mild conditions. nih.gov Such methodologies are characterized by their efficiency, scalability, and tolerance of a wide range of functional groups. nih.gov
Recent advances in piperidine synthesis, while not exclusively focused on this specific compound, contribute to the broader toolkit available for its manipulation and incorporation. nih.gov These include innovative approaches like gold-catalyzed intramolecular dearomatization/cyclization and the use of triethylborane (B153662) as a radical initiator for cyclization of 1,6-enynes to form polysubstituted piperidines. nih.gov The development of these sophisticated transformations highlights the ongoing effort to find milder and more selective ways to synthesize and functionalize the piperidine core, including those bearing trifluoromethyl substituents. nih.gov
Exploration in Materials Science and Functional Materials Research
The distinct properties imparted by the trifluoromethyl group make the 1-[3-(Trifluoromethyl)phenyl]piperidine scaffold an attractive component for advanced functional materials.
Fluorine-containing polymers are well-known for exhibiting unique and desirable properties for advanced applications. kpi.ua The integration of structures similar to trifluoromethylphenylpiperidine into polymer backbones can lead to materials with enhanced thermal stability, solvent resistance, and specific dielectric properties. kpi.uaresearchgate.net
A key strategy involves the synthesis of novel fluorinated diamine monomers which are then polymerized. For example, a "3F" fluorinated diamine monomer, 1,1-bis[4-(4-aminophenoxy)phenyl]-l-phenyl-2,2,2-trifluoroethane (3FEDAM), has been synthesized and used to prepare new amorphous and semicrystalline polyimides. kpi.ua These materials exhibit high glass transition and melting temperatures, indicating significant thermal stability. kpi.ua
Table 2: Thermal Properties of a Semicrystalline Polyimide Based on a "3F" Monomer Data for a polyimide derived from 3FEDAM, pyromellitic anhydride, and phthalic anhydride.
| Property | Value | Significance |
|---|---|---|
| Glass Transition Temperature (Tg) | 308°C | Indicates high thermal stability before the material transitions to a rubbery state. kpi.ua |
| Melting Temperature (Tm) | 476°C | Represents the transition from a crystalline solid to a liquid, showing a very high operational temperature range. kpi.ua |
| Solvent Resistance | Excellent | The semicrystalline nature makes the polymer highly resistant to dissolution in polar aprotic solvents. kpi.ua |
Furthermore, studies on the radical polymerization of monomers containing a piperidine cycle have been conducted to understand the kinetics and energy parameters of these reactions, which is crucial for controlling polymer properties. researchcommons.orgresearchcommons.org The activation energy for the polymerization of 1-chloro-3-piperidino-2-propyl methacrylate (B99206) was determined to be 59.8 kJ/mol. researchcommons.orgresearchcommons.org
Organic electronic materials are foundational to technologies like flexible displays, solar panels, and microchips. mdpi.com The performance of these devices is governed by the electronic nature of the constituent organic molecules and their arrangement in thin films. mdpi.com Introducing fluorine-containing groups is a recognized strategy for tuning the properties of organic semiconductors. kpi.ua
The incorporation of trifluoromethylphenyl groups into π-conjugated systems can influence key electronic parameters by altering molecular orbital energy levels, charge transport characteristics, and intermolecular packing. sigmaaldrich.com While direct studies on this compound in this context are not widely detailed, the principles of organic semiconductor design suggest its potential utility. The trifluoromethyl group, being strongly electron-withdrawing, can modify the electron affinity and ionization potential of a molecule, which is critical for designing n-type and p-type semiconductors. sigmaaldrich.com
Table 3: Potential Influence of Trifluoromethylphenyl Groups on Organic Semiconductor Properties General effects of incorporating fluorine-containing moieties into organic electronic materials.
| Property | Potential Effect | Rationale |
|---|---|---|
| Electron Affinity | Increase | The strong electron-withdrawing nature of the CF3 group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. |
| Ionization Potential | Increase | The inductive effect of the CF3 group can stabilize the HOMO (Highest Occupied Molecular Orbital), making it harder to remove an electron. |
| Charge Transport | Modification | Changes in molecular packing and intermolecular interactions (e.g., π-π stacking) can affect the mobility of electrons and holes. sigmaaldrich.com |
| Photophysical Properties | Tuning | Alterations in the electronic structure can shift absorption and emission wavelengths, relevant for OLEDs and organic photovoltaics. sigmaaldrich.com |
| Device Stability | Enhancement | The metabolic stability associated with CF3 groups can translate to greater operational stability in electronic devices. researchgate.net |
Mechanistic Investigations of Chemical Transformations
Understanding the reaction mechanisms involving trifluoromethyl-substituted compounds is essential for optimizing existing synthetic routes and designing new ones. Computational chemistry, in particular, has become a powerful tool for these investigations.
Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) have been employed to study the mechanisms and selectivity of reactions such as [3+2] cycloadditions involving trifluoromethyl-containing reagents. researchgate.net For example, a computational study on the reaction between N-methylphenylnitrone and 1-sulphonyl-1-trifluoromethylallene was conducted to elucidate the origins of regio- and stereoselectivity. researchgate.net
These theoretical studies provide deep insights into the reaction pathways, analyzing the structures of transition states and the electronic factors that control the reaction's outcome. researchgate.netmdpi.com Such investigations can determine whether a reaction proceeds through a concerted or stepwise mechanism and explain why certain products are formed preferentially. mdpi.com For instance, in the cycloaddition of a nitro-substituted formonitrile N-oxide, calculations showed that transition states are asynchronous, but attempts to locate zwitterionic intermediates were unsuccessful, supporting a concerted mechanism. mdpi.com These mechanistic explorations are crucial for the rational design of more efficient and selective chemical transformations. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,1-bis[4-(4-aminophenoxy)phenyl]-l-phenyl-2,2,2-trifluoroethane (3FEDAM) |
| 1-chloro-3-piperidino-2-propyl methacrylate |
| 1-sulphonyl-1-trifluoromethylallene |
| 5-(trifluoromethyl)cyclohexane-1,3-dione |
| N-methylphenylnitrone |
| phthalic anhydride |
| pipecolic acid |
| prolinol |
| pyromellitic anhydride |
Elucidation of Reaction Pathways and Transition States
The synthesis of N-substituted trifluoromethylphenylpiperidine architectures typically involves N-arylation reactions, where an aryl group is coupled to the nitrogen atom of the piperidine ring. Understanding the pathways and transition states of these reactions is crucial for optimizing reaction conditions and yields. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. For instance, in transition-metal-catalyzed N-arylation reactions, the mechanism often involves steps such as oxidative addition, ligand exchange, and reductive elimination. The specific nature of the aryl halide (e.g., iodide, bromide), the catalyst (e.g., copper, palladium), and the ligands employed can significantly influence the energy barriers of the transition states. digitellinc.comresearchgate.net
For example, copper-catalyzed N-arylation of amides and related nitrogen heterocycles proceeds through a proposed mechanism where the catalyst coordinates with both the nitrogen nucleophile and the aryl halide. researchgate.net The transition state for the key C-N bond-forming step is a critical determinant of the reaction's efficiency. Similarly, palladium-catalyzed C-H activation offers a direct route to arylate piperidines at the C-2 position, and computational studies can help rationalize the observed regioselectivity by comparing the energies of different possible transition states. These studies often reveal that the directing group on the nitrogen atom plays a crucial role in stabilizing the transition state that leads to the desired product.
Studies of Selectivity Control in Chemical Reactions
Achieving selectivity—regioselectivity and stereoselectivity—is a paramount goal in the synthesis of complex molecules based on the trifluoromethylphenylpiperidine scaffold. The substitution pattern on both the phenyl and piperidine rings can be controlled through various synthetic strategies.
Regioselectivity: In reactions such as electrophilic aromatic substitution on the trifluoromethylphenyl ring, the strong electron-withdrawing nature of the CF3 group directs incoming electrophiles primarily to the meta-position relative to the piperidine substituent. In contrast, functionalization of the piperidine ring itself often relies on directing groups or the inherent reactivity of specific positions. For instance, the α-position to the nitrogen can be selectively functionalized through reactions involving iminium ion intermediates. mdpi.commdpi.com The choice of solvent and reagents can sometimes influence the regiochemical outcome, for example, by favoring a 6-endo-trig over a 5-exo-trig cyclization pathway in radical reactions to form the piperidine ring. mdpi.com
Stereoselectivity: The synthesis of chiral piperidine derivatives with specific stereochemistry is often achieved through diastereoselective reactions. For example, the reduction of substituted pyridines can lead to cis-piperidines, which can then be epimerized under basic conditions to the trans-diastereomers. whiterose.ac.uk The conformational control of intermediates is key to achieving high diastereoselectivity. whiterose.ac.uk Intramolecular Mannich reactions and aza-Michael additions are other powerful methods for the diastereoselective synthesis of substituted trifluoromethylpiperidines, often yielding the cis-isomer with high selectivity. mdpi.com Furthermore, the stereochemistry at different positions of the piperidine ring can be controlled by the choice of reduction method for imine or acyliminium ion intermediates. nih.gov
Molecular Interaction Studies and Structure-Activity Relationships in Chemical Space
The trifluoromethylphenylpiperidine moiety is a common feature in molecules designed to interact with biological targets. In vitro studies are fundamental to understanding these interactions and establishing structure-activity relationships (SAR).
Investigation of Binding Affinities with Molecular Targets (in vitro, non-clinical focus)
Derivatives of this compound have been investigated for their binding affinity to a range of molecular targets, including G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.govnih.gov In vitro binding assays, typically using radioligands, are employed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of these compounds. This data is crucial for understanding how structural modifications affect binding potency.
For instance, N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been studied as ligands for the N-Methyl-D-aspartate (NMDA) receptor. nih.govnih.govresearchgate.net These studies have identified compounds with low nanomolar affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel. nih.govnih.govresearchgate.net Similarly, piperidine-containing compounds have shown high affinity for sigma-1 (σ1) receptors. nih.govnih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring in certain molecular scaffolds has been shown to dramatically increase affinity for the σ1 receptor. nih.gov
| Compound Class | Molecular Target | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| N-(1-Naphthyl)-N′-(3-(trifluoromethyl)phenyl)-N′-methylguanidine | NMDA Receptor (PCP site) | Low nanomolar Ki values | nih.gov |
| Piperidine derivative (Compound 5 vs 4) | Sigma-1 Receptor | Ki = 3.64 nM (vs 1531 nM for piperazine analog) | nih.gov |
| Piperidine carboxamide | Anaplastic Lymphoma Kinase (ALK) | Varies with substitution | mdpi.com |
| Phenylsulfonamide derivative with piperidine | TGF-βR1 Kinase | IC50 = 28 nM | mdpi.com |
| 1-Piperidine Propionic Acid | Protease Activated Receptor-2 (PAR2) | IC50 ~2.3 µM for related inhibitor | nih.gov |
Analysis of Conformational Dynamics Influencing Chemical Interactions
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a molecular target. The piperidine ring in this compound is not planar and typically adopts a chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be influenced by several factors. d-nb.infonih.govnih.gov
Fluorine substitution on the piperidine ring, for example, can have a profound impact on its conformational preference. d-nb.info In certain fluorinated piperidines, the axial conformation is surprisingly preferred over the equatorial one. d-nb.inforesearchgate.net This preference can be attributed to a combination of electrostatic interactions (such as charge-dipole interactions between the fluorine and a protonated nitrogen) and hyperconjugation. d-nb.info The polarity of the solvent also plays a significant role, with more polar solvents often stabilizing the conformer with the larger dipole moment. d-nb.info Molecular mechanics calculations can be used to predict the conformational energies of both the free base and the protonated forms of substituted piperidines, providing insights into how protonation at the piperidine nitrogen can alter the conformational equilibrium. nih.gov Understanding these conformational dynamics is essential, as the bioactive conformation required for binding to a receptor may not be the lowest energy conformation in solution.
Structure-Activity Relationship (SAR) Studies Correlating Chemical Features with Observed Molecular Effects
SAR studies are a cornerstone of medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. For trifluoromethylphenylpiperidine derivatives, SAR studies have provided valuable insights for optimizing binding affinity and selectivity.
For example, in a series of N'-3-(trifluoromethyl)phenyl guanidine (B92328) derivatives targeting the NMDA receptor, it was found that a freely rotating N'-(3-(trifluoromethyl)phenyl) group was necessary for high binding affinity. nih.gov Cyclization that restricted this rotation led to a loss of affinity. nih.gov SAR studies on TGF-βR1 kinase inhibitors revealed that introducing a fluorine substituent on the phenyl ring enhanced inhibitory activity, and that the nature of the linker between moieties was critical for potency. mdpi.com In another example, SAR studies on Polo-like kinase-1 (PLK1) inhibitors led to the development of potent compounds by making rational modifications to a 5,6-dihydroimidazolo[1,5-f]pteridine scaffold. nih.gov These studies often involve systematically varying substituents at different positions of the core structure and measuring the resulting change in biological activity, allowing for the construction of a model that correlates chemical features with the observed effects. mdpi.com
Role of Trifluoromethyl and Piperidine Moieties in Modulating Chemical Interactions
Both the trifluoromethyl group and the piperidine ring play distinct and crucial roles in how these molecules interact with their biological targets.
Trifluoromethyl (CF3) Group: The CF3 group is a bioisostere of a methyl group but has significantly different electronic properties. mdpi.com Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can be critical for binding interactions. mdpi.com The CF3 group can enhance binding affinity through various mechanisms, including improved hydrophobic interactions and the potential for electrostatic or hydrogen bonding interactions. mdpi.com Furthermore, the C-F bond is very strong, making the CF3 group metabolically stable and less susceptible to oxidative metabolism compared to a methyl group. mdpi.com This increased metabolic stability is a highly desirable property in drug design. Replacing a trifluoromethyl group with other substituents can dramatically alter the functional activity of a ligand, for instance, converting an agonist to an antagonist. nih.govebi.ac.uk
Piperidine Moiety: The piperidine ring serves as a versatile scaffold in medicinal chemistry. mdpi.comnih.gov Its basic nitrogen atom is often protonated at physiological pH, allowing it to form a crucial salt bridge or hydrogen bond interaction with acidic residues (like aspartate or glutamate) in a receptor's binding pocket. nih.gov The conformationally restricted, non-planar structure of the piperidine ring helps to position substituents in a defined three-dimensional arrangement, which is essential for optimal interaction with the binding site. nih.gov The piperidine moiety itself can also engage in hydrophobic interactions with the target protein. nih.gov SAR studies have repeatedly demonstrated that the piperidine ring is a critical structural element for the activity of many biologically active compounds. nih.gov
Future Directions and Emerging Research Avenues for N Substituted Trifluoromethylphenylpiperidine Chemistry
Innovations in Sustainable Synthetic Approaches
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of N-substituted trifluoromethylphenylpiperidines, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Future research will likely focus on several key areas of sustainable synthesis:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of trifluoromethylphenylpiperidines can lead to higher yields and purity while minimizing solvent usage and reaction times.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Researchers are exploring the use of biocatalysts, such as transaminases and dehydrogenases, for the asymmetric synthesis of chiral piperidine (B6355638) derivatives. This approach can provide high enantioselectivity under mild reaction conditions, avoiding the need for chiral resolving agents or expensive metal catalysts.
Alternative Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives, such as water, supercritical fluids (e.g., CO2), and bio-derived solvents (e.g., 2-methyltetrahydrofuran), is a critical area of research. Developing synthetic routes for trifluoromethylphenylpiperidines that are efficient in these benign solvent systems will be a significant step towards sustainability.
| Sustainable Approach | Key Advantages | Potential Application in Trifluoromethylphenylpiperidine Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, reduced waste | Continuous N-arylation of piperidine with trifluoromethylphenyl halides. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact | Asymmetric synthesis of chiral trifluoromethylphenylpiperidine derivatives using engineered enzymes. |
| Alternative Solvents | Reduced toxicity and environmental impact, potential for easier product separation | Performing coupling reactions in aqueous media or bio-derived solvents. |
Development of Novel Catalytic Systems for Efficient Transformations
Catalysis plays a pivotal role in the synthesis of complex molecules like N-substituted trifluoromethylphenylpiperidines. The development of novel and more efficient catalytic systems is crucial for improving the economic and environmental viability of these synthetic processes.
Key areas of innovation in catalysis include:
Palladium Catalysis: Palladium-based catalysts are widely used for C-N cross-coupling reactions to form the N-aryl bond in trifluoromethylphenylpiperidines. Future research will focus on developing more active and stable palladium catalysts with tailored ligands that can operate at lower catalyst loadings and under milder reaction conditions. This includes the exploration of well-defined pre-catalysts and catalysts supported on solid matrices for easier recovery and reuse.
Copper Catalysis: Copper-catalyzed N-arylation reactions (Ullmann condensation) have emerged as a cost-effective alternative to palladium-based methods. The development of new ligand systems for copper catalysts is expanding the substrate scope and improving the efficiency of these reactions, making them more attractive for industrial applications.
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. This technology can be applied to the synthesis of trifluoromethylphenylpiperidines through radical-mediated pathways, offering new disconnection approaches and access to previously challenging structures. For instance, photoredox catalysis can facilitate the direct trifluoromethylation of aryl precursors or the coupling of piperidine with suitable partners.
Iridium Catalysis: For the synthesis of chiral piperidines, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts represents a powerful strategy. Future work will likely involve the design of new chiral ligands for iridium to further enhance the enantioselectivity and broaden the scope of this transformation for the synthesis of optically active trifluoromethylphenylpiperidine derivatives.
| Catalytic System | Key Features | Application in Trifluoromethylphenylpiperidine Synthesis |
| Palladium Catalysis | High efficiency and functional group tolerance. | Buchwald-Hartwig amination for N-arylation. |
| Copper Catalysis | Cost-effective and readily available. | Ullmann condensation for C-N bond formation. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Radical-mediated trifluoromethylation and C-N coupling. |
| Iridium Catalysis | High enantioselectivity in asymmetric hydrogenation. | Synthesis of chiral α-arylpiperidines. |
Advanced Computational Modeling and Machine Learning in Chemical Design
The integration of computational tools in the chemical sciences is accelerating the pace of discovery and optimization. For N-substituted trifluoromethylphenylpiperidine chemistry, these in silico approaches are becoming indispensable.
Density Functional Theory (DFT): DFT calculations are instrumental in elucidating reaction mechanisms, predicting reaction outcomes, and designing more efficient catalysts. By modeling the transition states and intermediates of catalytic cycles, researchers can gain insights that guide the development of improved synthetic methods.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing for the study of conformational preferences and intermolecular interactions. For trifluoromethylphenylpiperidine derivatives, MD simulations can help in understanding their binding modes to biological targets, which is crucial for rational drug design.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to correlate the chemical structure of compounds with their biological activity. By developing robust QSAR models for a series of trifluoromethylphenylpiperidine analogues, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Machine Learning (ML): Machine learning algorithms can analyze vast datasets to identify complex patterns and make predictions. In the context of trifluoromethylphenylpiperidine chemistry, ML can be used for a variety of tasks, including predicting reaction yields, identifying novel drug candidates from virtual libraries, and even designing new synthetic routes.
Exploration of New Chemical Transformations for Diverse Derivatization
To fully explore the chemical space around the N-substituted trifluoromethylphenylpiperidine scaffold, the development of novel chemical transformations for its derivatization is essential. This allows for the fine-tuning of molecular properties and the creation of diverse compound libraries for screening.
Future research in this area will likely focus on:
C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying molecular scaffolds. The development of methods for the regioselective C-H functionalization of the piperidine ring or the trifluoromethylphenyl group would provide a powerful tool for late-stage diversification.
Bioisosteric Replacement: Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Exploring bioisosteric replacements for the trifluoromethyl group (e.g., with a pentafluorosulfanyl group) or modifying the piperidine ring can lead to the discovery of new drug candidates with improved properties.
Ring Distortion Strategies: Introducing conformational constraints into the piperidine ring, for example, by creating spirocyclic or bridged systems, can have a profound impact on a molecule's biological activity. The development of new synthetic methods to access such conformationally restricted analogues is an active area of research.
Kinetic Resolution: For chiral trifluoromethylphenylpiperidines, kinetic resolution provides a means to separate enantiomers. Developing efficient kinetic resolution protocols, potentially using enzymatic or catalytic methods, is crucial for accessing enantiomerically pure compounds for biological evaluation.
| Derivatization Strategy | Goal | Example Application |
| C-H Functionalization | Introduce new functional groups in a single step. | Direct arylation or alkylation of the piperidine ring. |
| Bioisosteric Replacement | Modulate physicochemical and biological properties. | Replacing the trifluoromethyl group with other electron-withdrawing groups. |
| Ring Distortion | Introduce conformational rigidity to enhance binding affinity. | Synthesis of spirocyclic derivatives of trifluoromethylphenylpiperidine. |
| Kinetic Resolution | Separate enantiomers of chiral compounds. | Enantioselective acylation to resolve a racemic mixture. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)phenyl]piperidine, and what are their key challenges?
- Methodological Answer : The synthesis typically involves multi-step strategies, including (1) protection-deprotection of the piperidine ring, (2) nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethylphenyl group, and (3) purification via column chromatography . A major challenge is controlling regioselectivity during aryl group attachment, which often requires optimized catalysts (e.g., palladium-based) and inert reaction conditions. Low yields (<50%) in elimination steps are common due to steric hindrance from the trifluoromethyl group .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for confirming regiochemistry and purity. For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, especially to resolve ambiguities in stereochemistry . High-resolution mass spectrometry (HRMS) or X-ray diffraction (XRD) is recommended for absolute configuration determination when chiral centers are present .
Q. What are the primary pharmacological targets of this compound?
- Methodological Answer : The compound interacts with neurotransmitter systems, particularly acetylcholine receptors (e.g., nicotinic subtypes), as shown in radioligand binding assays. Functional assays (e.g., patch-clamp electrophysiology) reveal its role in modulating synaptic transmission. The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with receptor pockets .
Q. Which computational tools are suitable for predicting the binding mode of this compound?
- Methodological Answer : AutoDock Vina is recommended for docking studies due to its speed and accuracy in predicting ligand-receptor interactions. The trifluoromethyl group’s electron-withdrawing effects can be modeled using density functional theory (DFT) to refine partial charge assignments. Molecular dynamics simulations (e.g., GROMACS) further validate stability in binding pockets .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity across studies be resolved?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, receptor subtypes). Meta-analysis of raw datasets using standardized normalization (e.g., Z-score transformation) is advised. Orthogonal assays (e.g., calcium flux for receptor activity vs. cAMP ELISA for GPCRs) can clarify mechanism-specific effects. Cross-referencing with structural analogs (e.g., 1-(3-chlorophenyl)piperidine) helps isolate substituent-specific contributions .
Q. What strategies improve stereochemical control during synthesis of chiral derivatives?
- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium catalysts) or enzymatic resolution can enhance enantiomeric excess (ee). For example, lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates. Monitoring via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) ensures precise ee quantification .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Methodological Answer : The CF₃ group increases metabolic stability by resisting cytochrome P450 oxidation, as shown in liver microsome assays. However, it reduces aqueous solubility; this can be mitigated via salt formation (e.g., hydrochloride) or prodrug strategies. LogP values should be experimentally validated using shake-flask methods rather than relying solely on computational predictions .
Q. What crystallographic techniques address twinning or disorder in single-crystal studies?
- Methodological Answer : For twinned crystals, SHELXD or OLEX2’s twin refinement tools are effective. High-resolution data (≤1.0 Å) minimizes model bias. Disorder in the trifluoromethyl group can be resolved using restraints (ISOR, DELU) in SHELXL to maintain reasonable thermal parameters .
Key Recommendations for Researchers
- Synthesis : Prioritize Pd-catalyzed cross-coupling over nucleophilic substitution for higher regioselectivity.
- Characterization : Combine XRD with ¹⁹F NMR to resolve CF₃ group dynamics.
- Pharmacology : Use CRISPR-edited cell lines to isolate receptor subtype contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
